Cas no 77539-18-5 (L-Glutamic acid,N-(phenylmethyl)-)
L-Glutamic acid,N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- L-Glutamic acid,N-(phenylmethyl)-
- (S)-2-(benzylamino)pentanedioic acid
- (S)-N-BenzylglutaMic acid
- benzyl-l-glutamic acid
- DTXSID80455478
- (2S)-2-(BENZYLAMINO)PENTANEDIOIC ACID
- N-Benzyl-glutamic acid
- N-benzyl-L-glutamic acid
- 77539-18-5
- MFCD00797917
- IHSNQUNHINYDDN-JTQLQIEISA-N
- AKOS027328239
- N-(1-phenylmethyl)-L-glutamic acid
- SCHEMBL869873
-
- MDL: MFCD00797917
- Inchi: 1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1
- InChI Key: IHSNQUNHINYDDN-JTQLQIEISA-N
- SMILES: OC([C@H](CCC(=O)O)NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 237.10015
- Monoisotopic Mass: 237.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 86.6Ų
Experimental Properties
- PSA: 86.63
L-Glutamic acid,N-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019142459-250mg |
(S)-N-Benzylglutamic acid |
77539-18-5 | 95% | 250mg |
$228.48 | 2023-09-01 | |
| Alichem | A019142459-1g |
(S)-N-Benzylglutamic acid |
77539-18-5 | 95% | 1g |
$566.61 | 2023-09-01 | |
| Alichem | A019142459-5g |
(S)-N-Benzylglutamic acid |
77539-18-5 | 95% | 5g |
$1682.00 | 2023-09-01 | |
| Aaron | AR008PL4-250mg |
L-Glutamic acid,N-(phenylmethyl)- |
77539-18-5 | 97% | 250mg |
$22.00 | 2025-02-17 | |
| Aaron | AR008PL4-1g |
L-Glutamic acid,N-(phenylmethyl)- |
77539-18-5 | 97% | 1g |
$59.00 | 2025-02-17 | |
| 1PlusChem | 1P008PCS-250mg |
L-Glutamic acid,N-(phenylmethyl)- |
77539-18-5 | 97% | 250mg |
$23.00 | 2024-04-21 | |
| 1PlusChem | 1P008PCS-1g |
L-Glutamic acid,N-(phenylmethyl)- |
77539-18-5 | 97% | 1g |
$62.00 | 2024-04-21 | |
| 1PlusChem | 1P008PCS-5g |
L-Glutamic acid,N-(phenylmethyl)- |
77539-18-5 | 97% | 5g |
$216.00 | 2024-04-21 | |
| A2B Chem LLC | AE05308-250mg |
(S)-N-Benzylglutamic acid |
77539-18-5 | 97% | 250mg |
$19.00 | 2024-04-19 | |
| A2B Chem LLC | AE05308-1g |
(S)-N-Benzylglutamic acid |
77539-18-5 | 97% | 1g |
$50.00 | 2024-04-19 |
L-Glutamic acid,N-(phenylmethyl)- Suppliers
L-Glutamic acid,N-(phenylmethyl)- Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on L-Glutamic acid,N-(phenylmethyl)-
Introduction to L-Glutamic Acid, N-(phenylmethyl)- (CAS No. 77539-18-5)
L-Glutamic acid, N-(phenylmethyl)-, with the CAS number 77539-18-5, is a significant compound in the field of chemical and pharmaceutical research. This compound, also known as phenylethylglutamate, has garnered considerable attention due to its diverse applications and potential benefits in various biological and chemical processes.
The molecular structure of L-Glutamic acid, N-(phenylmethyl)- consists of a glutamic acid moiety linked to a phenylethyl group. This unique configuration imparts specific chemical properties that make it valuable in synthetic chemistry, drug development, and biochemical studies. The compound's ability to interact with various biological systems has opened up new avenues for research in areas such as neuroscience, immunology, and metabolic disorders.
Recent studies have highlighted the importance of L-Glutamic acid, N-(phenylmethyl)- in understanding the mechanisms of neurotransmission. Glutamate is a crucial neurotransmitter in the central nervous system, and derivatives like phenylethylglutamate have been investigated for their potential role in modulating neural activity. Research indicates that this compound may influence synaptic plasticity and could be a candidate for developing novel therapeutic agents for neurological disorders.
In addition to its neurobiological significance, L-Glutamic acid, N-(phenylmethyl)- has been explored in the context of drug discovery and development. Its structural features make it a versatile intermediate in the synthesis of more complex molecules. Pharmaceutical researchers have leveraged its properties to design compounds with potential applications in treating conditions such as epilepsy, depression, and cognitive impairments.
The compound's role in metabolic pathways has also been a subject of interest. Glutamate derivatives are involved in various enzymatic reactions that are critical for energy metabolism and amino acid biosynthesis. By studying L-Glutamic acid, N-(phenylmethyl)-, scientists aim to uncover new insights into these processes and develop strategies for enhancing metabolic health.
Advanced analytical techniques have been employed to characterize the properties of L-Glutamic acid, N-(phenylmethyl)-. High-resolution spectroscopy, chromatography, and mass spectrometry have provided detailed information about its molecular interactions and stability. These studies have not only reinforced its importance in chemical research but also paved the way for innovative applications in industry and medicine.
The synthesis of L-Glutamic acid, N-(phenylmethyl)- involves sophisticated chemical methodologies that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that maximize yield while minimizing byproducts. These advancements have made it more feasible to produce the compound on an industrial scale, facilitating its use in large-scale applications such as pharmaceutical manufacturing.
The potential applications of L-Glutamic acid, N-(phenylmethyl)- extend beyond traditional pharmaceuticals. Its unique properties make it suitable for use in agrochemicals, where it could serve as a precursor for developing novel plant growth regulators or pesticides. Additionally, its role in biochemical research may lead to breakthroughs in biotechnology and synthetic biology.
The safety and regulatory aspects of working with L-Glutamic acid, N-(phenylmethyl)- are also critical considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safety in laboratory and industrial settings. Guidelines for storage, handling, and disposal have been established to minimize risks associated with exposure.
In conclusion, L-Glutamic acid, N-(phenylmethyl)- (CAS No. 77539-18-5) is a multifaceted compound with significant implications in chemical research and pharmaceutical development. Its diverse applications span from neurological research to metabolic studies and industrial chemistry. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
77539-18-5 (L-Glutamic acid,N-(phenylmethyl)-) Related Products
- 31795-93-4((2S)-1-benzylpyrrolidine-2-carboxylic acid)
- 1859-49-0(N-Benzyl-L-isoleucine)
- 21319-53-9(1-Benzylpiperidine-2-carboxylic acid)
- 78800-52-9(5-phenylpyrrolidine-2-carboxylic acid)
- 433933-93-8(1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid)
- 18085-40-0(1-Benzylazetidine-2-carboxylic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)